molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9

O-Desmethyl Gefitinib

Cat. No.: B609716
CAS No.: 847949-49-9
M. Wt: 432.9 g/mol
InChI Key: IFMMYZUUCFPEHR-UHFFFAOYSA-N
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Description

O-Desmethyl Gefitinib (M537194) is the primary circulating metabolite of the epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) Gefitinib. It is formed via CYP2D6-mediated demethylation of Gefitinib and exhibits comparable plasma exposure to the parent drug in humans . While this compound retains EGFR inhibitory activity (IC50: 36 nM in subcellular assays), its potency in whole-cell assays (IC50: 760 nM) is significantly lower than Gefitinib (IC50: 49 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl gefitinib typically involves the demethylation of gefitinib. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Formation and Metabolism

O-desmethyl Gefitinib is the major metabolite of gefitinib found in human plasma . The O-demethylation of gefitinib is mainly mediated by the CYP2D6 enzyme .

Pharmacokinetics

Table 1: Pharmacokinetic parameters of gefitinib and O-desmethyl gefitinib

ParameterGefitinibO-desmethyl gefitinib
AUC 0–48 (μM h)9.49 ± 3.510.6 ± 14
AUC 0–24 (μM h)6.17 ± 1.95.16 ± 6.7
CL/F (L/h)51.0 ± 25NA
T max (h)4.56 ± 1.3NA
C max (μM)0.492 ± 0.19NA
t 1/2 (h)24.1 ± 8.6NA

AUC = area under the plasma concentration–time curve; CL/F = oral clearance; T max = time to the maximum plasma concentration; C max = maximum plasma concentration; t 1/2 = elimination half-life; NA = not available.

Inhibitory Effects

Desmethyl-gefitinib is a major metabolite of gefitinib observed in human plasma at concentrations similar to those of gefitinib . In vitro, desmethyl-gefitinib (IC50 = 0.76 microM) was 15 times less active than gefitinib (0.049 microM) against EGF-stimulated KB cell growth in a whole cell assay .

Chemical Information

  • Molecular Formula: C21H22ClFN4O3C_{21}H_{22}ClFN_4O_3

  • Molecular Weight: 432.9 g/mol

  • IUPAC Name: 4-((3-Chloro-4-fluorophenyl)amino)-6-(3-morpholinopropoxy)quinazolin-7-ol

Scientific Research Applications

Inhibition of EGFR Activity

Research has shown that O-desmethyl gefitinib exhibits inhibitory effects on EGFR, although it is less potent than gefitinib itself. In vitro studies indicate that while gefitinib has an IC50 value of 0.022 µM against EGFR, this compound's IC50 is approximately 0.036 µM, demonstrating similar but reduced inhibitory activity . This suggests that while this compound may not significantly contribute to the therapeutic effects of gefitinib, it still possesses relevant pharmacological properties.

Pharmacokinetics

A recent study assessed the pharmacokinetics of gefitinib and its metabolites in elderly patients with EGFR-mutated advanced NSCLC. The area under the plasma concentration-time curve (AUC) for this compound was found to be 10.6 ± 14 µM h, indicating substantial systemic exposure . This highlights the importance of considering both gefitinib and its metabolite in treatment regimens.

Treatment of Non-Small Cell Lung Cancer

This compound has been studied as part of the pharmacological profile of gefitinib in treating NSCLC. While desmethyl gefitinib alone shows limited efficacy in tumor growth inhibition compared to gefitinib, its presence in plasma at therapeutic levels necessitates further investigation into its potential roles in combination therapies or as a biomarker for treatment response .

Drug Interaction Studies

This compound's interaction with various drug transporters and metabolic enzymes has been explored. For instance, a study indicated that cranberry juice could modulate the pharmacokinetics of gefitinib and its metabolite by affecting P-glycoprotein and cytochrome P450 enzymes . Understanding these interactions can inform strategies to enhance therapeutic efficacy through dietary modifications or co-administration with other agents.

Efficacy and Safety Profiles

Clinical trials focusing on the safety and efficacy profiles of gefitinib often report on this compound as part of their metabolic assessments. For example, a study involving elderly patients revealed that while some experienced adverse effects like diarrhea and liver enzyme elevations, these were manageable within the context of ongoing treatment .

Comparative Studies with Other Agents

Comparative studies have been conducted to evaluate the effectiveness of this compound against other therapeutic agents in NSCLC treatment protocols. These studies often emphasize the need to understand not only the direct effects on tumor cells but also how metabolites can influence overall treatment outcomes and patient quality of life.

Data Summary Table

PropertyGefitinibThis compound
IC50 (EGFR Inhibition)0.022 µM0.036 µM
AUC (Plasma Concentration)Varies by patient10.6 ± 14 µM h
Clinical EfficacySignificant tumor inhibitionLimited effect observed
Drug Interaction PotentialYesYes

Mechanism of Action

O-Desmethyl gefitinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, blocking downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets the ATP-binding site of the EGFR, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Gefitinib and Other Metabolites

Biochemical Activity

Parameter Gefitinib O-Desmethyl Gefitinib
Subcellular IC50 (EGFR) 36 nM 36 nM
Whole-cell IC50 (EGFR) 49 nM 760 nM
Tumor Concentration (LoVo xenograft) High Low
Plasma Exposure (AUC) 9.49 ± 3.5 µM·h 10.6 ± 14 µM·h

Key Findings :

  • This compound retains enzymatic inhibitory activity but shows reduced cellular efficacy due to poorer membrane permeability or intracellular retention .
  • In elderly NSCLC patients, systemic exposure (AUC0–48) to this compound is comparable to Gefitinib but with higher interindividual variability (coefficient of variation: 132% vs. 37%) .

Pharmacokinetic Profiles

Parameter Gefitinib This compound M605211 (Metabolite)
Tmax (h) 4–6 4–6 45 min
t1/2 (h) 41.2 38.4 Similar to parent
CYP Enzymes Involved CYP3A4, CYP2D6 CYP2D6 CYP3A4
Genetic Influence Moderate High (CYP2D610/10 reduces AUC by 50%) Minimal

Key Findings :

  • This compound undergoes enterohepatic circulation, evidenced by multiple plasma concentration peaks .
  • CYP2D6 polymorphisms significantly impact this compound levels. Patients with CYP2D610/10 genotypes exhibit 50% lower metabolite AUC compared to 1/1 carriers .
  • Metabolite M605211, formed via CYP3A4, shows delayed Tmax and increased lipophilicity due to structural modifications .

Analytical Detection

Method Gefitinib LLOQ This compound LLOQ Challenges
UPLC-MS/MS 0.04 µM 0.04 µM Co-elution with parent resolved via retention time (1.76 vs. 1.88 min)
LC-MS/MS 5.0 µg/mL 0.03 µg/mL O-Desmethyl often below LLOQ in serum

Key Findings :

  • Deuterated standards (e.g., this compound-D6) improve quantification accuracy in pharmacokinetic studies .
  • Inter-study variability in this compound detection underscores the need for optimized analytical protocols .

Comparison with Other EGFR-TKIs

  • Metabolic Pathway Specificity : Unlike Gefitinib’s broad CYP3A4/CYP2D6 metabolism, this compound formation is CYP2D6-dependent, making it a biomarker for CYP2D6 activity .

Biological Activity

O-Desmethyl gefitinib is a major metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this metabolite is crucial for evaluating its potential therapeutic implications and safety profile.

Metabolism and Pharmacokinetics

Gefitinib undergoes extensive metabolic transformations, primarily through O-demethylation, which leads to the formation of this compound. The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with significant contributions from oxidative pathways involving the morpholine ring and defluorination processes .

In pharmacokinetic studies, this compound has been detected in plasma at concentrations comparable to gefitinib itself. However, its pharmacokinetic profile indicates that it reaches peak concentrations more rapidly than gefitinib, suggesting differences in absorption and distribution dynamics .

Biological Activity

Inhibition of EGFR : this compound exhibits inhibitory activity against EGFR, although its potency is significantly lower than that of gefitinib. In enzyme assays, this compound has an IC50 value of approximately 0.036 µM compared to gefitinib's 0.022 µM, indicating a reduced but still relevant capacity to inhibit EGFR tyrosine kinase activity . However, in whole cell assays, its effectiveness drops considerably, with an IC50 of 0.76 µM, making it about 15 times less active than gefitinib against EGF-stimulated cell growth .

Cell Penetration : One of the key limitations of this compound is its poor cellular penetration, which significantly reduces its therapeutic potential compared to gefitinib. This limitation has been highlighted in various studies where this compound showed minimal impact on tumor growth in vivo despite comparable plasma concentrations .

Comparative Efficacy in Clinical Studies

Clinical studies have demonstrated that while gefitinib is effective as a first-line treatment for patients with EGFR mutation-positive NSCLC, the contribution of this compound to overall therapeutic efficacy remains minimal. For instance, a study indicated that approximately 90% of gefitinib is excreted unchanged in feces and urine, suggesting that the active metabolite does not significantly contribute to the drug's clinical effects .

Table 1: Comparison of Gefitinib and this compound

Parameter Gefitinib This compound
IC50 (EGFR Inhibition) 0.022 µM0.036 µM
IC50 (Cell Growth Inhibition) 0.049 µM0.76 µM
Plasma Concentration HigherComparable
Cell Penetration HighLow
Therapeutic Contribution SignificantMinimal

Case Studies and Clinical Implications

Several case studies have explored the pharmacodynamics of gefitinib and its metabolites in NSCLC patients. For example, a meta-analysis indicated that patients treated with gefitinib showed improved progression-free survival (PFS) compared to those receiving standard chemotherapy . However, the role of this compound in these outcomes was not clearly defined.

Moreover, adverse effects associated with gefitinib treatment—such as liver toxicity and gastrointestinal issues—have prompted investigations into the metabolic pathways to optimize dosing regimens and minimize toxicity . Understanding the metabolism and activity of this compound could lead to better management strategies for patients experiencing side effects.

Q & A

Basic Research Questions

Q. How is O-Desmethyl Gefitinib identified and characterized in biological samples?

this compound is the primary active metabolite of Gefitinib, formed via CYP2D6-mediated O-demethylation. Its identification in human plasma requires validated analytical methods such as UPLC-MS/MS, which quantifies it with a limit of detection (LOD) of 0.2 ng/mL and precision (RSD <10%) . Structural confirmation is achieved through deuterated standards (e.g., this compound D8) to distinguish it from endogenous compounds .

Q. What is the metabolic pathway of Gefitinib leading to this compound?

Gefitinib undergoes hepatic metabolism primarily via CYP2D6, producing this compound. This metabolite retains EGFR inhibitory activity (IC₅₀ = 36 nM) and contributes to therapeutic efficacy. Variability in metabolite levels across individuals correlates with CYP2D6 polymorphism status, necessitating genotyping in pharmacokinetic studies .

Q. What analytical methods are recommended for quantifying this compound in plasma?

A validated UPLC-MS/MS method includes:

  • Calibration curve : Linear range of 1–50 μg/mL (r² ≥ 0.99).
  • Quality control : Three concentrations (low, mid, high) to assess intra-day/inter-day precision (RSD <10%) and accuracy (87–93%).
  • Sample preparation : Protein precipitation with acetonitrile followed by centrifugation .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect this compound variability, and how can this be addressed experimentally?

CYP2D6 poor metabolizers exhibit reduced this compound formation, impacting drug efficacy. Experimental approaches include:

  • Genotyping : Use PCR-based assays to identify CYP2D6 alleles (*3, *4, *5).
  • Phenotyping : Administer a probe drug (e.g., dextromethorphan) to assess metabolic activity.
  • Data interpretation : Correlate genotype-phenotype relationships with plasma metabolite levels using multivariate regression .

Q. What methodological challenges arise in distinguishing this compound from structurally similar metabolites?

Co-elution with minor metabolites (e.g., Gefitinib N-oxide) can cause interference. Solutions include:

  • Chromatographic optimization : Adjust mobile phase pH or gradient to enhance separation.
  • High-resolution MS : Employ Q-TOF or Orbitrap systems for accurate mass measurement (error <5 ppm).
  • Isotopic labeling : Use deuterated internal standards (e.g., this compound D8) to improve specificity .

Q. How can contradictory data on this compound’s EGFR inhibition potency be resolved?

Discrepancies in reported IC₅₀ values (e.g., 36 nM vs. higher values in cell-based assays) may stem from:

  • Assay conditions : Differences in ATP concentrations or incubation times.
  • Cell models : Use isogenic EGFR-mutant vs. wild-type cell lines to control for genetic variability.
  • Data normalization : Normalize inhibition to baseline EGFR phosphorylation in untreated controls .

Q. What strategies optimize the detection of this compound in low-abundance samples?

For trace-level quantification:

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges to enhance recovery.
  • Ion suppression mitigation : Dilute plasma samples 1:10 with ammonium acetate buffer.
  • Stability testing : Validate freeze-thaw cycles and storage conditions (-80°C for long-term stability) .

Q. Experimental Design and Ethical Considerations

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

  • Animal models : Use CYP2D6-humanized mice to mimic human metabolism.
  • Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Ethical compliance : Adhere to institutional guidelines for humane endpoints and sample size minimization .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure.
  • Waste disposal : Decontaminate spills with 10% sodium hypochlorite and dispose as hazardous waste .

Q. Data Interpretation and Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Certificate of Analysis (CoA) : Verify purity (>98%) via HPLC-UV.
  • NMR validation : Confirm structural integrity using ¹H/¹³C NMR spectra.
  • Documentation : Report synthesis protocols in supplementary materials for reproducibility .

Q. What statistical methods are appropriate for analyzing metabolite concentration data?

  • Non-linear mixed-effects modeling (NONMEM) : For population pharmacokinetic studies.
  • Mann-Whitney U test : Compare metabolite levels between CYP2D6 phenotypes.
  • False discovery rate (FDR) correction : Adjust p-values in multi-variable analyses .

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMYZUUCFPEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461102
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-49-9
Record name o-Desmethyl gefitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL GEFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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